molecular formula C20H19ClN4OS B2721658 2-((6-(benzylamino)pyridazin-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide CAS No. 1359222-36-8

2-((6-(benzylamino)pyridazin-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide

Cat. No. B2721658
M. Wt: 398.91
InChI Key: ZQLXVUKURJWZGS-UHFFFAOYSA-N
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Description

2-((6-(benzylamino)pyridazin-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Discovery of Clinical Candidates

Research has identified aqueous-soluble potent inhibitors of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT), which exhibit significant selectivity and improved pharmacological profiles. Such compounds are considered promising for the treatment of diseases involving ACAT-1 overexpression, highlighting the potential therapeutic applications in cardiovascular and metabolic disorders (Shibuya et al., 2018).

Structure-Activity Relationships

Investigations into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have led to the development of compounds with improved metabolic stability. This research underscores the importance of chemical modifications in enhancing the therapeutic potential of PI3K and mTOR inhibitors, suggesting a pathway for the development of anticancer agents (Stec et al., 2011).

pKa Determination and Drug Precursors

The acidity constants of newly synthesized drug precursors, including acetamide derivatives, have been determined through UV spectroscopic studies. This research is crucial for understanding the pharmacokinetic properties of potential drugs, indicating the importance of chemical structure in drug design and development (Duran & Canbaz, 2013).

Heterocycles Synthesis

Cascade reactions of versatile thioureido-acetamides have been explored for the synthesis of various heterocyclic compounds. This approach demonstrates the utility of thioureido-acetamides as starting materials for the efficient synthesis of therapeutically relevant heterocycles, highlighting their importance in medicinal chemistry (Schmeyers & Kaupp, 2002).

Molecular Docking and Screening

Molecular docking and in vitro screening have been employed to evaluate the biological activity of newly synthesized compounds, including pyridine derivatives. This research exemplifies the integration of computational and experimental methodologies in identifying compounds with potential antimicrobial and antioxidant activities (Flefel et al., 2018).

properties

IUPAC Name

2-[6-(benzylamino)pyridazin-3-yl]sulfanyl-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4OS/c1-14-7-8-16(11-17(14)21)23-19(26)13-27-20-10-9-18(24-25-20)22-12-15-5-3-2-4-6-15/h2-11H,12-13H2,1H3,(H,22,24)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLXVUKURJWZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NCC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(benzylamino)pyridazin-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide

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